Sulfuric acid amine hydrate ZINC

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

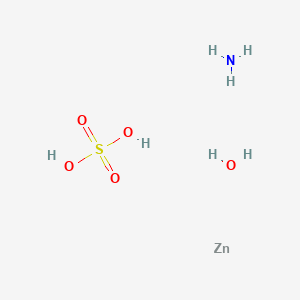

"Sulfuric acid amine hydrate ZINC," chemically identified as ammonium zinc sulfate hydrate, is a double sulfate salt composed of ammonium (NH₄⁺), zinc (Zn²⁺), and sulfate (SO₄²⁻) ions, with variable water of hydration. Its linear formula is (NH₄)₂Zn(SO₄)₂·xH₂O, where $ x $ represents the number of water molecules, typically hexahydrate (6H₂O) or monohydrate (1H₂O) forms . This compound is classified as a white crystalline solid and is utilized in specialized industrial and research applications due to its high purity grades (99%–99.999%) . Synonyms include zinc ammonium sulfate hexahydrate and sulfuric acid, ammonium zinc salt (2:2:1), hydrate .

Key properties (theoretical) include:

Preparation Methods

Synthetic Routes and Reaction Conditions

Sulfuric acid amine hydrate zinc can be synthesized through the reaction of zinc oxide or zinc carbonate with sulfuric acid. The reaction typically involves the following steps:

Reaction with Zinc Oxide: Zinc oxide reacts with sulfuric acid to form zinc sulfate and water. [ \text{ZnO} + \text{H}_2\text{SO}_4 \rightarrow \text{ZnSO}_4 + \text{H}_2\text{O} ]

Reaction with Zinc Carbonate: Zinc carbonate reacts with sulfuric acid to produce zinc sulfate, water, and carbon dioxide. [ \text{ZnCO}_3 + \text{H}_2\text{SO}_4 \rightarrow \text{ZnSO}_4 + \text{H}_2\text{O} + \text{CO}_2 ]

Industrial Production Methods

Industrial production of zinc sulfate involves treating zinc-containing materials with sulfuric acid. This process can be carried out using high-purity zinc oxide or zinc carbonate .

Chemical Reactions Analysis

Types of Reactions

Sulfuric acid amine hydrate zinc undergoes various chemical reactions, including:

Oxidation and Reduction: Zinc can undergo oxidation, forming zinc ions, while sulfuric acid can act as an oxidizing agent.

Substitution Reactions: Amines can participate in nucleophilic substitution reactions, forming amides and other derivatives.

Common Reagents and Conditions

Common reagents used in reactions involving this compound include sulfuric acid, zinc oxide, and various amines. The reactions are typically carried out under controlled pH conditions to ensure optimal yields .

Major Products Formed

The major products formed from these reactions include zinc sulfate, amides, and other zinc-containing compounds .

Scientific Research Applications

Sulfuric acid amine hydrate zinc has numerous applications in scientific research:

Chemistry: It is used as a reagent in various chemical reactions and as a catalyst in organic synthesis.

Biology: Zinc sulfate is used in biological studies to investigate the role of zinc in cellular processes.

Medicine: Zinc sulfate is used as a dietary supplement to prevent zinc deficiency and as a topical astringent.

Mechanism of Action

The mechanism of action of sulfuric acid amine hydrate zinc involves its interaction with various molecular targets and pathways:

Zinc Ions: Zinc ions act as cofactors for numerous enzymes, facilitating various biochemical reactions.

Inhibition of cAMP-Induced Secretion: Zinc inhibits cAMP-induced, chloride-dependent fluid secretion by inhibiting basolateral potassium channels.

Comparison with Similar Compounds

Zinc Sulfate Hydrates

Zinc sulfate (ZnSO₄) exists in multiple hydrated forms, including monohydrate (ZnSO₄·H₂O) and heptahydrate (ZnSO₄·7H₂O). Key differences:

- Solubility : Both ammonium zinc sulfate and zinc sulfate hydrates are highly water-soluble, but zinc sulfate heptahydrate is more commonly used in agriculture and medicine due to cost-effectiveness .

- Thermal Stability : Zinc sulfate heptahydrate dehydrates at 100°C, while ammonium zinc sulfate decomposes at higher temperatures, releasing NH₃ .

Other Zinc Salts

- Zinc Chloride (ZnCl₂) : Unlike sulfate salts, ZnCl₂ is hygroscopic and used as a Lewis acid catalyst. It lacks ammonium ions, making it unsuitable for applications requiring nitrogen sources .

- Zinc Oxalate Dihydrate (ZnC₂O₄·2H₂O) : A coordination polymer with lower solubility in water, primarily used in metal-organic frameworks (MOFs) .

Ammonium Sulfates

- Ammonium Iron(II) Sulfate : Shares the (NH₄)₂SO₄ framework but replaces Zn²⁺ with Fe²⁺, used in redox titrations. The zinc analog offers distinct electrochemical properties .

Research Findings and Data Gaps

- Binding Energy : Zinc sulfate complexes exhibit binding energies of -6.2 to -7.8 kcal/mol with CathD (a protease), suggesting stronger interactions than ammonium zinc sulfate, which lacks such data .

- Industrial Use : Zinc sulfate heptahydrate dominates in agriculture (70% of global use), while ammonium zinc sulfate remains niche due to higher production costs .

- Toxicity : Zinc sulfate is classified as an irritant (H319), whereas ammonium zinc sulfate’s safety profile is less documented, necessitating caution in handling .

Biological Activity

Sulfuric acid amine hydrate zinc is a compound that has garnered interest due to its potential biological activities, particularly in the fields of biochemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings from diverse sources.

This compound combines the properties of zinc with those of sulfuric acid and amines. Zinc is known for its role as a Lewis acid, facilitating various biochemical reactions. It is crucial in enzyme function, structural integrity of proteins, and cellular signaling pathways . The interaction of zinc with amino acids enhances its biological activity, particularly in catalysis and structural roles within proteins .

Table 1: Key Properties of this compound

| Property | Value/Description |

|---|---|

| Molecular Weight | Varies based on composition |

| Solubility | Soluble in water |

| Coordination Number | Typically 4-6 depending on environment |

| Biological Role | Enzyme cofactor, structural component |

Biological Activity

The biological activity of this compound can be categorized into several key areas:

1. Antimicrobial Activity

Zinc compounds, including those with amine functionalities, exhibit varying degrees of antimicrobial properties. Studies indicate that zinc oxide nanoparticles (ZnO NPs) demonstrate significant antimicrobial effects, particularly when encapsulated in niosomes . The presence of sulfuric acid may enhance the solubility and bioavailability of zinc ions, potentially increasing their efficacy against microbial pathogens.

2. Cytotoxic Effects

Research has shown that formulations containing zinc can exhibit cytotoxic effects on cancer cells. For example, niosome-encapsulated ZnO NPs have been reported to enhance anticancer activity compared to free ZnO NPs, indicating a synergistic effect when combined with other compounds . This suggests that this compound could be explored for its potential in cancer therapy.

3. Biofilm Formation

Zinc plays a dual role in biofilm formation. While it is essential for bacterial metabolism, excessive zinc can lead to increased biofilm stability and antibiotic resistance . This highlights the importance of regulating zinc levels in therapeutic contexts to avoid promoting resistant bacterial strains.

Case Studies

Several studies have investigated the biological activity of zinc-containing compounds:

- Study on Antibacterial Properties : A comparative analysis revealed that aqueous solutions of zinc salts showed significant antibacterial activity against various pathogens but also noted the risk of promoting antibiotic resistance through biofilm formation .

- Cytotoxicity Assessment : Research on niosome-loaded ZnO NPs indicated enhanced cytotoxicity against cancer cell lines compared to conventional treatments, suggesting a promising avenue for therapeutic applications .

Q & A

Basic Research Questions

Q. What are the optimal synthesis methods for preparing sulfuric acid amine hydrate zinc complexes, and how do reaction conditions influence product purity?

- Methodological Answer: Zinc sulfate heptahydrate (ZnSO₄·7H₂O) is commonly used as a precursor. React it with amines (e.g., propargylamine) under controlled pH (6–8) and temperature (25–60°C) to form complexes. Monitor stoichiometry to avoid excess sulfate ions, which may precipitate as byproducts. Use vacuum filtration and recrystallization in ethanol/water mixtures to isolate pure hydrates . Characterization via XRD and FTIR confirms structural integrity.

Q. How can researchers characterize the hydration states and stability of zinc sulfate-amine hydrates?

- Methodological Answer: Thermogravimetric analysis (TGA) quantifies water content by measuring mass loss at 100–200°C (hydration water) and 600–800°C (sulfate decomposition). Pair with differential scanning calorimetry (DSC) to identify phase transitions. For stability, conduct accelerated aging studies at 40°C/75% relative humidity and monitor structural changes via powder XRD .

Q. What analytical techniques are critical for distinguishing between zinc sulfate monohydrate and heptahydrate in amine-containing systems?

- Methodological Answer: Use Raman spectroscopy to identify sulfate (ν~980–1100 cm⁻¹) and amine vibrational modes. Heptahydrate exhibits distinct O-H stretching (~3400 cm⁻¹) compared to monohydrate. Synchrotron XRD can resolve lattice differences, while ICP-MS quantifies zinc content to verify stoichiometry .

Advanced Research Questions

Q. How do sulfuric acid concentration and amine type influence zinc leaching efficiency in hydrometallurgical processes?

- Methodological Answer: Leaching studies show zinc recovery peaks at 1.5–2.0 M H₂SO₄ (85–90% efficiency) but plateaus due to passivation layers at higher concentrations. Amines (e.g., hydroxylamine sulfate) enhance leaching by stabilizing Zn²⁺ ions. Use a rotary hearth furnace to simulate industrial conditions and measure kinetics via ICP-OES. Note contradictions in literature: some studies report amine-induced inhibition due to competitive adsorption .

Q. What experimental designs are effective for studying sulfuric acid-amine nucleation in zinc-containing aerosols?

- Methodological Answer: Utilize a flow reactor with controlled H₂SO₄ and amine vapor inputs. Measure nucleation rates using a nano differential mobility analyzer (nDMA) to track particle growth (2–20 nm). Compare trimethylamine (strong nucleator) with urea (weak effect). Address data variability by calibrating humidity (5–95% RH) and temperature (10–30°C) .

Q. How can computational models reconcile discrepancies in zinc-amine-sulfate solubility data across studies?

- Methodological Answer: Apply density functional theory (DFT) to calculate Gibbs free energy of hydration for Zn²⁺-amine complexes. Validate with experimental solubility curves (e.g., zinc hydroxide’s pH-dependent solubility). Use the ZINC database (zinc15.docking.org ) to cross-reference physicochemical properties (e.g., logP, hydrogen bonding) and identify outliers due to impurities or ionic strength variations .

Q. What pollution control strategies mitigate sulfuric acid emissions in zinc refining without compromising amine-based extraction efficiency?

- Methodological Answer: Implement wet scrubbing with NaOH or CaCO₃ to neutralize H₂SO₄ vapors. Optimize amine concentration (0.1–0.5 M) to balance Zn²⁺ chelation and scrubber efficacy. Monitor secondary aerosols using SEM-EDS to detect sulfates and validate with occupational exposure limits (<1 mg/m³) .

Q. Data-Driven Research Challenges

Q. Why do speciation models fail to predict zinc’s bioavailability in sulfate-amine systems under varying pH?

- Methodological Answer: Zinc speciation (e.g., Zn²⁺, ZnSO₄, Zn-amine complexes) depends on pH and ligand competition. Use geochemical models (e.g., PHREEQC) with inputs from XANES spectroscopy to resolve discrepancies. At pH < 6, organic amines dominate complexation; at pH > 8, Zn(OH)₂ precipitation competes with sulfate binding .

Q. How can the ZINC database enhance virtual screening for zinc-amine hydrate analogs in drug discovery?

Properties

Molecular Formula |

H7NO5SZn |

|---|---|

Molecular Weight |

198.5 g/mol |

IUPAC Name |

azane;sulfuric acid;zinc;hydrate |

InChI |

InChI=1S/H3N.H2O4S.H2O.Zn/c;1-5(2,3)4;;/h1H3;(H2,1,2,3,4);1H2; |

InChI Key |

GMRYSHZVWPTLCH-UHFFFAOYSA-N |

Canonical SMILES |

N.O.OS(=O)(=O)O.[Zn] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.